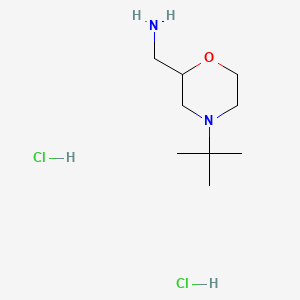

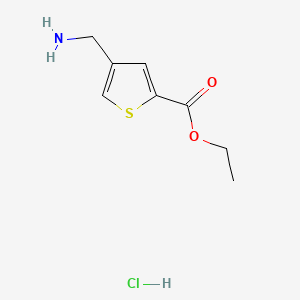

![molecular formula C12H15F2I B6608514 1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane CAS No. 2866307-23-3](/img/structure/B6608514.png)

1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[1.1.1]pentanes, such as the compound , have been demonstrated to be bioisosteres of the phenyl ring . They are highly popular in academic and industrial research, especially in drug discovery . They are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Molecular Structure Analysis

Bicyclo[1.1.1]pentanes are highly strained molecules with a molecular structure consisting of three rings of four carbon atoms each . The appeal of the bicyclo[1.1.1]pentane fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[1.1.1]pentanes include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . A cascade multicomponent reaction has also been reported to synthesize gem-difluoroallylic bicyclo pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane .Physical And Chemical Properties Analysis

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .作用机制

Target of Action

It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units in modern drug design .

Mode of Action

The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this process, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The synthesis process involves a cascade multicomponent reaction, which could potentially interact with various biochemical pathways .

Pharmacokinetics

It’s known that bcps are often used to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable ADME properties.

Result of Action

The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests potential applications in synthetic organic chemistry .

Action Environment

The synthesis methodology is characterized by mild reaction conditions, wide reactant scope, and suitable functional group tolerance , suggesting that it may be robust against various environmental factors.

实验室实验的优点和局限性

1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. The compound exhibits potent cytotoxic activity against cancer cells at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

未来方向

1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane has several potential future directions for research, including its optimization for drug development, evaluation of its pharmacokinetics and toxicity in animal models, and identification of its molecular targets. Moreover, the compound can be modified to improve its solubility and pharmacokinetic properties, leading to improved efficacy and safety. Additionally, this compound can be used as a tool compound to study the mechanisms of disease pathogenesis and develop novel therapeutic strategies.

合成方法

The synthesis of 1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane involves the reaction of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with 1,1-difluoroethane in the presence of a base catalyst. The reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the final product. The synthesis method of this compound is relatively straightforward and can be easily scaled up for industrial production.

科学研究应用

1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for anticancer drug development. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, the compound has been found to exhibit neuroprotective effects in animal models of Parkinson's disease.

属性

IUPAC Name |

1-(1,1-difluoroethyl)-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2I/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZYIIYIZFWRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)(C2)C34CC(C3)(C4)I)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2I |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

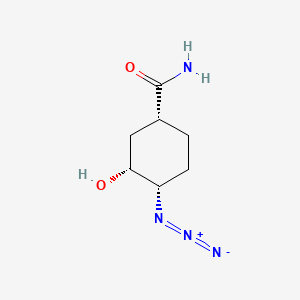

![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)

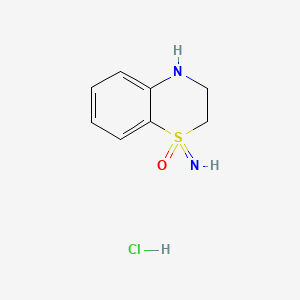

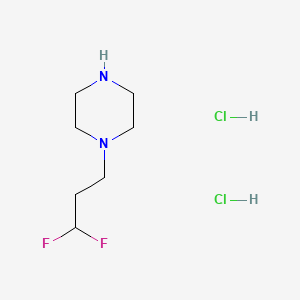

![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)

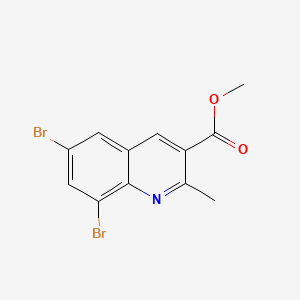

![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)

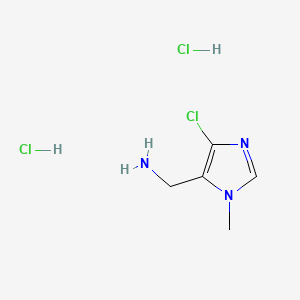

![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)

![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)

![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)